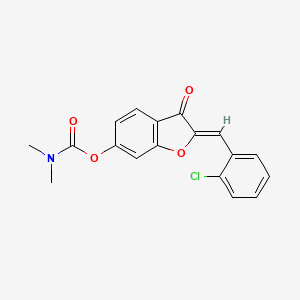

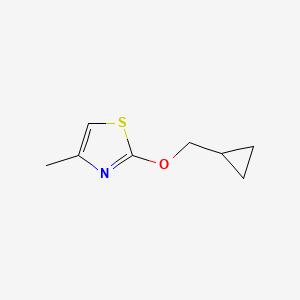

![molecular formula C17H14N4O2S2 B2518060 6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-25-6](/img/structure/B2518060.png)

6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

The synthesis of imidazole derivatives involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W as well as under thermal heating at 90 °C .

科学的研究の応用

Antimycobacterial Activity

The compound has garnered significant attention due to its potent antimycobacterial properties. Researchers have synthesized and evaluated novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. These derivatives exhibit promising activity against Mycobacterium tuberculosis (Mtb) strains. Notably:

- IT06 , another benzo-[d]-imidazo-[2,1-b]-thiazole compound with a 2,4-dichloro phenyl moiety, showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested Mtb strain. These compounds exhibited selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM) .

Imaging TARP γ-8 Dependent Receptors

A related compound, 6-(methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzo[d]thiazol-2(3H)-one , has been explored for its potential in imaging TARP γ-8 dependent receptors in vivo using positron emission tomography (PET) .

Green Synthesis of Pyrano[2,3-c]pyrazoles

In a different context, the compound has been employed in green, efficient synthesis. Disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} serves as a heterogeneous catalyst for the one-pot multi-component condensation, leading to the formation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .

Antimicrobial Activity

Furthermore, derivatives of 6-(4-bromophenyl)imidazo thiazole-3-acetic acid hydrazide have been synthesized, showing antimicrobial activity. These include 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo thiazol-3-yl)methyl)-1,3,4-thiadiazoles .

作用機序

Target of Action

Similar compounds have been found to have antimycobacterial activity .

Mode of Action

It is known that similar compounds have shown antimycobacterial activity . This suggests that the compound may interact with targets in Mycobacterium tuberculosis, leading to inhibition of the bacteria.

Biochemical Pathways

Given its potential antimycobacterial activity, it may be inferred that the compound could interfere with essential biochemical pathways in mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered in the compound’s design .

Result of Action

Similar compounds have shown antimycobacterial activity, suggesting that the compound may lead to the inhibition of mycobacterium tuberculosis .

特性

IUPAC Name |

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMCELCLVHGXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

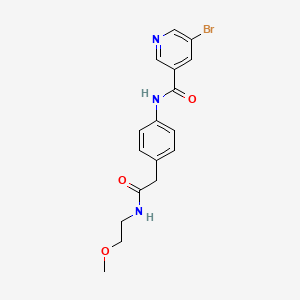

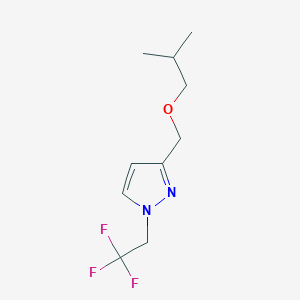

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

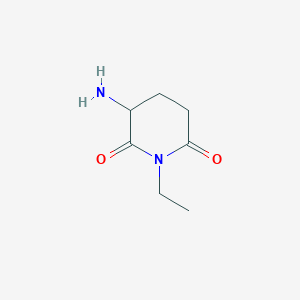

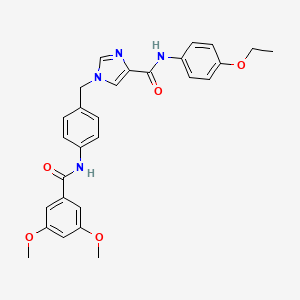

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)

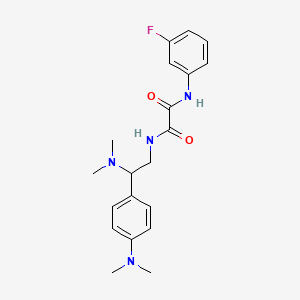

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)